N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanamine
Overview
Description
N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanamine is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.14495015 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Inflammatory and Antitumor Effects
N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanamine and related compounds have been investigated for their potential anti-inflammatory and antitumor properties. These substances have shown the ability to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes, which play a crucial role in the inflammation process. Molecular modeling studies have highlighted the effective binding of these compounds to the COX-2 enzyme, enhancing their anti-inflammatory effects. Notably, certain derivatives demonstrated significant anti-inflammatory activity in vivo, surpassing the efficacy of ibuprofen in certain models. Furthermore, some compounds exhibited inhibitory activity against the proliferation of human cell lines, suggesting potential antitumor effects (Harrak et al., 2010).
Cyclooxygenase-2 (COX-2) Selective Inhibition
Cyclopentenones containing a 4-(methylsulfonyl)phenyl group have been identified as selective inhibitors of COX-2, with minimal effects on COX-1. This selective inhibition could offer a therapeutic advantage by reducing the gastrointestinal side effects associated with nonselective COX inhibitors. The development of these compounds has been driven by their potential as anti-inflammatory agents with a safer profile, demonstrated through their efficacy in models of pain, fever, and inflammation (Black et al., 1999).
Chemical Synthesis and Transformation
Research has focused on the synthesis and transformation of various compounds related to this compound. For example, stereoselective [3+2] cycloaddition reactions involving sulfinyl imines and arynes have been explored, leading to the synthesis of cyclic sulfoximines. These reactions highlight the role of the difluoro(phenylsulfonyl)methyl group in facilitating cycloaddition, as well as its potential for subsequent transformation into cyclic sulfinamides (Ye et al., 2014).
Novel Applications in Asymmetric Synthesis
N-Nitrosulfoximines, similar in structure to the compound of interest, have shown utility in asymmetric synthesis, offering a pathway to construct chiral ring systems. These compounds have demonstrated exceptional diastereoselectivity in alkylations and cyclizations, presenting opportunities for the development of novel synthetic methodologies (Trost & Matsuoka, 1992).
Properties
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-15(16-13-6-4-5-7-13)12-8-10-14(11-9-12)19(2,17)18/h8-11,13,15-16H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRYRPXPSFCLNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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